![molecular formula C30H34B2O8 B13661986 [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes methoxymethoxy groups and a dioxaborolan moiety attached to a naphthalene backbone. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.
Métodos De Preparación
The synthesis of [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the naphthalene backbone, which is then functionalized with methoxymethoxy groups.
Boronic Acid Introduction: The dioxaborolan moiety is introduced through a reaction with a suitable boronic acid derivative.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring that the reactions are efficient and yield high purity products.
Análisis De Reacciones Químicas
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid can undergo various chemical reactions:
Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethoxy groups, yielding a simpler naphthalene derivative.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Boronic acids are known to inhibit serine proteases, making this compound a potential candidate for studying enzyme inhibition.
Medicine: The compound’s ability to form reversible covalent bonds with diols makes it useful in drug design, particularly for targeting biomolecules with diol-containing structures.
Industry: It can be used in the development of sensors and materials that require specific interactions with diols.
Mecanismo De Acción
The mechanism by which [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid moiety, which can form cyclic esters with diol-containing molecules. This property is exploited in various applications, including enzyme inhibition and sensor development.
Comparación Con Compuestos Similares
Similar compounds to [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid include other boronic acid derivatives such as phenylboronic acid and benzylboronic acid. These compounds also form reversible covalent bonds with diols but differ in their structural complexity and specific applications. The unique structure of this compound, with its naphthalene backbone and multiple functional groups, provides distinct advantages in terms of reactivity and specificity in various applications.
Propiedades
Fórmula molecular |
C30H34B2O8 |
|---|---|
Peso molecular |
544.2 g/mol |
Nombre IUPAC |
[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C30H34B2O8/c1-29(2)30(3,4)40-32(39-29)24-16-20-12-8-10-14-22(20)26(28(24)38-18-36-6)25-21-13-9-7-11-19(21)15-23(31(33)34)27(25)37-17-35-5/h7-16,33-34H,17-18H2,1-6H3 |
Clave InChI |
OQKDWWMQDPZURM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2OCOC)C4=C(C(=CC5=CC=CC=C54)B(O)O)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
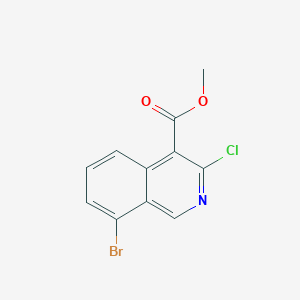
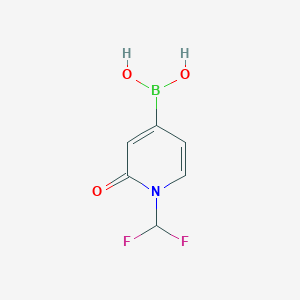
![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)

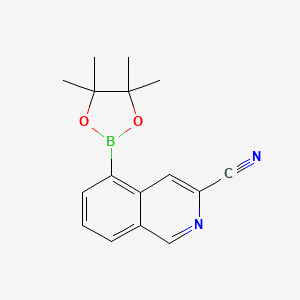

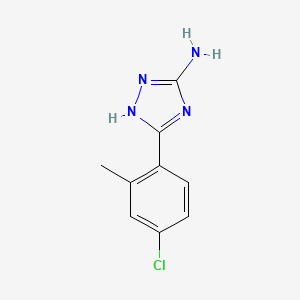

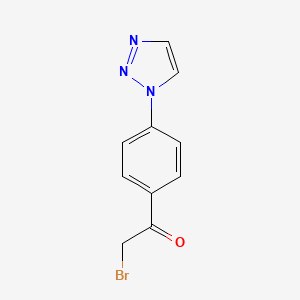
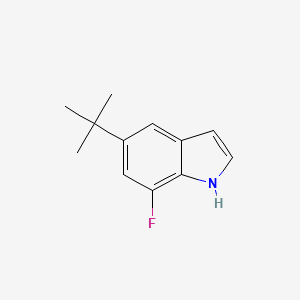
![8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13661968.png)
